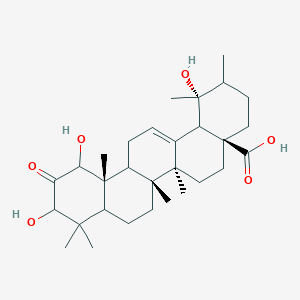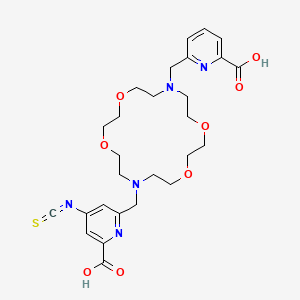
Macropa-NCS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macropa-NCS is a bifunctional chelator designed for targeted alpha therapy, particularly with actinium-225. This compound is a derivative of the macrocyclic chelator macropa, which has been modified to include an isothiocyanate group (-NCS) for conjugation to antibodies or other targeting vectors. This modification allows this compound to form stable complexes with radionuclides, making it a valuable tool in targeted cancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Macropa-NCS involves several steps starting from the macrocyclic chelator macropa. The process typically includes the following steps:
Macrocycle Formation: The initial step involves the formation of the macrocyclic structure through a series of cyclization reactions.
Functionalization: The macrocycle is then functionalized with benzene rings to enhance its rigidity and stability.
Isothiocyanate Group Addition: The final step involves the introduction of the isothiocyanate group (-NCS) to the macrocycle backbone. This step is crucial as it enables the chelator to conjugate with antibodies or other targeting molecules.
The reaction conditions for these steps generally involve mild temperatures and the use of organic solvents to facilitate the reactions. The entire synthesis can be completed in 4-5 steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and stringent quality control measures would be essential to maintain consistency and safety in the production process.
化学反応の分析
Types of Reactions
Macropa-NCS primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly radionuclides like actinium-225. The key reactions include:
Chelation: The macrocyclic structure of this compound allows it to effectively bind metal ions, forming stable complexes.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies or other targeting molecules, forming stable thiourea linkages.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts (e.g., actinium-225 nitrate) in aqueous solutions.
Conjugation: Involves the use of antibodies or other targeting molecules with free amine groups.
Major Products
Chelation: The major product is the metal-chelator complex, such as [225Ac]Ac-Macropa-NCS.
Conjugation: The major product is the antibody-chelator conjugate, which can then be radiolabeled with actinium-225 for targeted therapy.
科学的研究の応用
Macropa-NCS has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent to study the coordination chemistry of radionuclides.
Biology: Facilitates the study of biological processes by enabling the targeted delivery of radionuclides to specific cells or tissues.
Medicine: Plays a crucial role in targeted alpha therapy (TAT) for cancer treatment.
作用機序
The mechanism of action of Macropa-NCS involves several steps:
Chelation: this compound forms a stable complex with actinium-225 through its macrocyclic structure.
Conjugation: The isothiocyanate group (-NCS) reacts with amine groups on antibodies, forming a stable thiourea linkage.
Targeting: The antibody-chelator conjugate binds to specific cancer markers on the surface of cancer cells.
Radiation Delivery: The actinium-225 emits alpha particles, which cause localized damage to the cancer cells’ DNA, leading to cell death.
類似化合物との比較
Macropa-NCS is unique in its ability to form stable complexes with actinium-225 and its versatility in conjugation with various targeting molecules. Similar compounds include:
特性
分子式 |
C27H35N5O8S |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]-4-isothiocyanatopyridine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36) |
InChIキー |
PKCFWCMMZOUICG-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
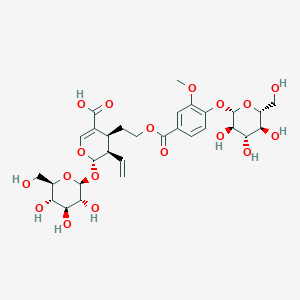

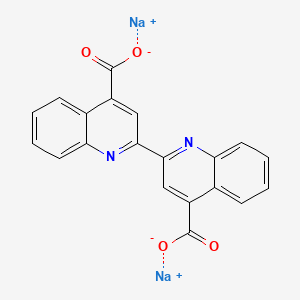
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)

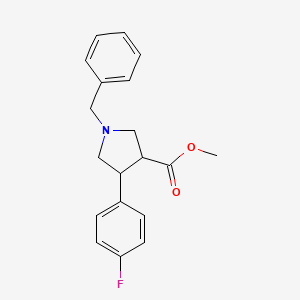

![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
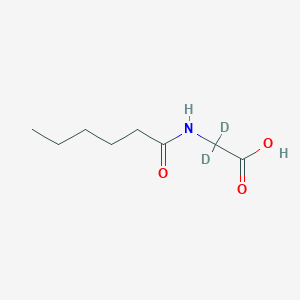
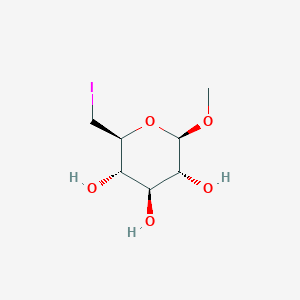
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
